molecular formula C16H15NO2 B7176260 N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide

N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No.: B7176260
M. Wt: 253.29 g/mol
InChI Key: BXPGWLHTVGWADZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system fused with a carboxamide group and a 3-methylphenyl substituent

Properties

IUPAC Name

N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-5-4-6-12(9-11)17-16(18)14-10-19-15-8-3-2-7-13(14)15/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPGWLHTVGWADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 2,3-dihydro-1-benzofuran-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide
  • N-(3-chlorophenyl)-2,3-dihydro-1-benzofuran-3-carboxamide
  • N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Uniqueness

N-(3-methylphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. The compound’s unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct pharmacological profiles and applications .

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